
1-(5-Chloro-2-methylphenyl)-4-piperidin-1-ylsulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methylphenyl)-4-piperidin-1-ylsulfonylpiperazine is a chemical compound with the formula C11H15ClN2 . It is a clear colourless to light yellow liquid . The molecular weight of this compound is 210.7 .
Physical And Chemical Properties Analysis
The compound has a density of 1.1197 (rough estimate), a boiling point of 123-124 °C at a pressure of 1 Torr, and a flash point of 165.1ºC . The refractive index is between 1.573 and 1.576 .Scientific Research Applications
DNA Minor Groove Binding
Hoechst 33258, a dye similar in structure to 1-(5-Chloro-2-methylphenyl)-4-piperidin-1-ylsulfonylpiperazine, binds strongly to the DNA minor groove, particularly in AT-rich sequences. This characteristic makes it a valuable tool in cell biology for chromosome and nuclear staining, DNA content analysis, and chromosome analysis. Hoechst derivatives also play roles as radioprotectors and topoisomerase inhibitors, providing insights for drug design and DNA-binding studies (Issar & Kakkar, 2013).
Arylpiperazine Derivative Metabolism
Arylpiperazine derivatives, a category including this compound, undergo extensive metabolism, involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites exhibit various neurotransmitter receptor-related effects and distribute extensively in tissues. Understanding their metabolism and distribution is crucial for assessing their pharmacological actions and potential as designer drugs (Caccia, 2007).
Pharmacophoric Groups in Antipsychotic Agents
Pharmacophoric groups like arylcycloalkylamines, present in compounds related to this compound, are integral in the design of antipsychotic agents. These groups, particularly arylalkyl substituents, contribute to the potency and selectivity of binding affinity at D2-like receptors. Understanding the role of these groups aids in synthesizing agents with targeted effects on these receptors (Sikazwe et al., 2009).
Drug Design for Antineoplastic Agents
A series of compounds, including 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, demonstrate notable cytotoxic properties and are being considered as potential antineoplastic drug candidates. These compounds exhibit tumor-selective toxicity and act as multi-drug resistance modulators, affecting apoptosis, reactive oxygen species generation, and mitochondrial functions. Research into their structure-activity relationships, drug delivery, and pharmacokinetics is crucial for their development as cancer therapeutics (Hossain et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-piperidin-1-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2S/c1-14-5-6-15(17)13-16(14)18-9-11-20(12-10-18)23(21,22)19-7-3-2-4-8-19/h5-6,13H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGPTFJVVDPZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
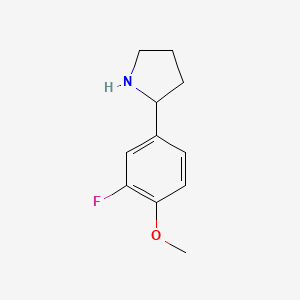
![(E)-N-(2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2630799.png)
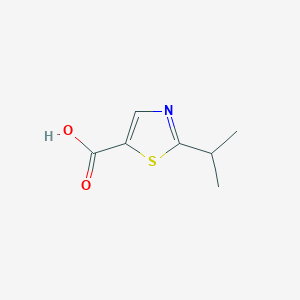
![N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide](/img/structure/B2630802.png)

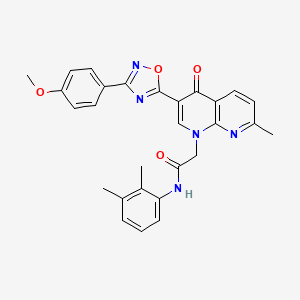
![(2E)-3-{3-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B2630805.png)



![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2630810.png)
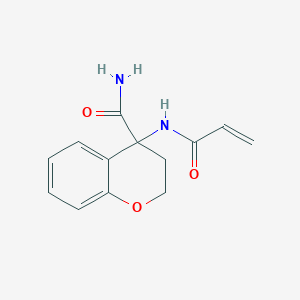
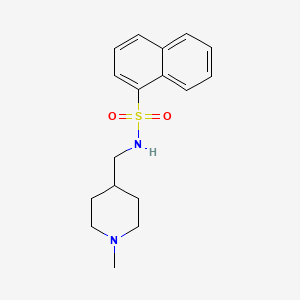
![3,3-Difluoro-N-[[3-(trifluoromethyl)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B2630814.png)
